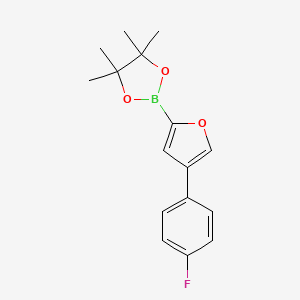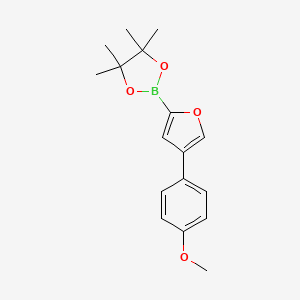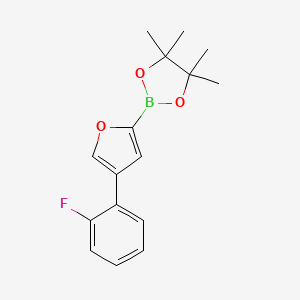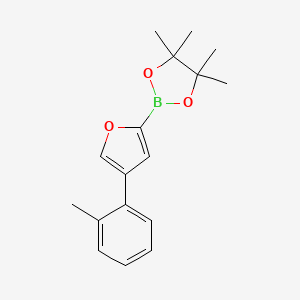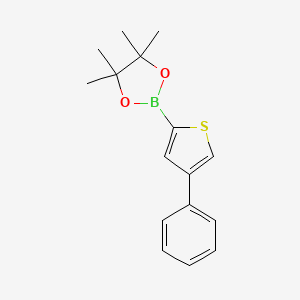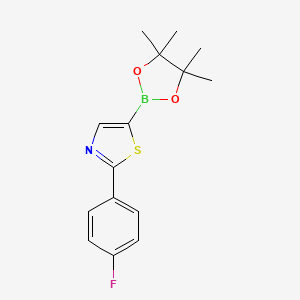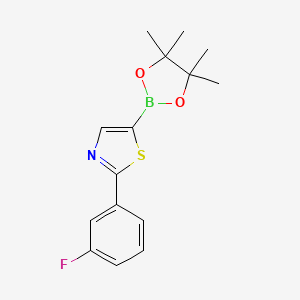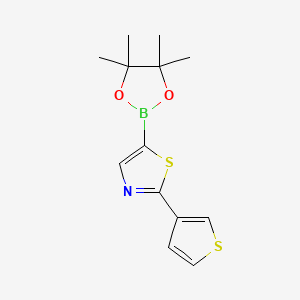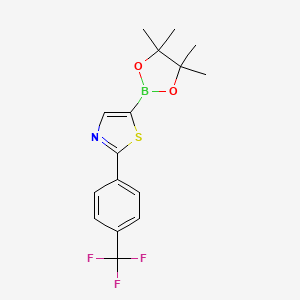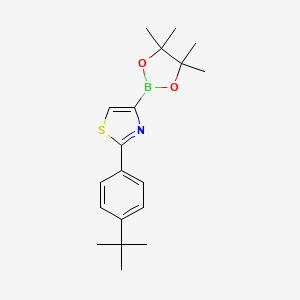
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester (referred to as TFTPBPE) is a versatile and important intermediate in organic synthesis. It has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. This article will discuss the synthesis method of TFTPBPE, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions.
Applications De Recherche Scientifique
TFTPBPE is widely used in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. In materials science, it is used as a precursor for the synthesis of polymers and other materials. In biochemistry, it is used as a reagent in the synthesis of various proteins and enzymes.
Mécanisme D'action
The mechanism of action of TFTPBPE is not fully understood. However, it is believed that the trifluoromethyl group in the molecule plays an important role in its reactivity. It is thought to increase the nucleophilicity of the molecule and facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFTPBPE are not well understood. However, it is believed that the trifluoromethyl group in the molecule can act as an inhibitor of certain enzymes, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of TFTPBPE for lab experiments include its high reactivity, its low toxicity, and its high yields. The main limitation of TFTPBPE is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
The potential future directions for TFTPBPE include its further application in medicinal chemistry, materials science, and biochemistry. In addition, further research could be conducted to explore its potential therapeutic applications. Furthermore, research could be conducted to explore the potential of TFTPBPE as a catalyst for various reactions. Finally, research could be conducted to explore the potential of TFTPBPE as a building block for the synthesis of more complex molecules.
Méthodes De Synthèse
The synthesis of TFTPBPE is typically achieved through a two-step process. In the first step, a Grignard reaction is used to form a trifluoromethylphenylboronic acid pinacol ester. This is then reacted with a thiazole-5-carbaldehyde in the presence of a base to form TFTPBPE. This method is efficient and reliable, and the yields are typically high.
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJSPDLDQLQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

